N-Descarboxymethyl N-Ethyl Lacosamide Impurity
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Overview
Description
N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.32 g/mol . It is an impurity associated with Lacosamide, an anticonvulsant drug used to treat partial-onset seizures in patients with epilepsy . The compound is also known by its IUPAC name, ®-N-benzyl-2-(ethylamino)-3-methoxypropanamide .
Preparation Methods
The synthesis of N-Descarboxymethyl N-Ethyl Lacosamide Impurity involves several steps, typically starting with the parent compound, Lacosamide. The synthetic route includes the following steps:
Starting Material: Lacosamide is used as the starting material.
Reaction Conditions:
Reagents: Common reagents used in the synthesis include ethylamine and methanol.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the impurity.
Chemical Reactions Analysis
N-Descarboxymethyl N-Ethyl Lacosamide Impurity undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like methanol and ethanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Descarboxymethyl N-Ethyl Lacosamide Impurity has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Lacosamide formulations.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to understand the pharmacokinetics and pharmacodynamics of Lacosamide and its impurities.
Mechanism of Action
The mechanism of action of N-Descarboxymethyl N-Ethyl Lacosamide Impurity is related to its parent compound, Lacosamide. Lacosamide works by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . The impurity may exhibit similar interactions with sodium channels, although its specific effects and molecular targets may vary .
Comparison with Similar Compounds
N-Descarboxymethyl N-Ethyl Lacosamide Impurity can be compared with other similar compounds, such as:
N-Descarboxymethyl-N-carboxyethyl Lacosamide: This compound has a similar structure but with a carboxyethyl group instead of an ethyl group.
Lacosamide EP Impurity K: Another impurity of Lacosamide with a different molecular structure.
Lacosamide EP Impurity D: This impurity has a hydrochloride salt form and different molecular properties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties .
Properties
CAS No. |
705283-63-2 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.32 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-Benzyl-2-ethylamino-3-methoxy-propionamide |
Origin of Product |
United States |
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